molecular formula C7H8N2O2S B14697021 N-[(2-Nitrophenyl)sulfanyl]methanamine CAS No. 24398-40-1

N-[(2-Nitrophenyl)sulfanyl]methanamine

Cat. No.: B14697021
CAS No.: 24398-40-1
M. Wt: 184.22 g/mol
InChI Key: NYZXTONSHGHHEO-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)sulfanyl]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Nitrophenyl)sulfanyl]methanamine typically involves the reaction of 2-nitrothiophenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 2-nitrothiophenol: This is achieved by nitration of thiophenol using a mixture of concentrated nitric acid and sulfuric acid.

    Reaction with Formaldehyde and Ammonia: The 2-nitrothiophenol is then reacted with formaldehyde and ammonia in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Nitrophenyl)sulfanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Nitrophenyl)sulfanyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)methanamine
  • N-(2-Nitrophenyl)ethanamine
  • N-(2-Nitrophenyl)propanamine

Uniqueness

N-[(2-Nitrophenyl)sulfanyl]methanamine is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

24398-40-1

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

N-(2-nitrophenyl)sulfanylmethanamine

InChI

InChI=1S/C7H8N2O2S/c1-8-12-7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3

InChI Key

NYZXTONSHGHHEO-UHFFFAOYSA-N

Canonical SMILES

CNSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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